molecular formula C6H6O2 B094140 Hexa-2,4-dienedial CAS No. 18409-46-6

Hexa-2,4-dienedial

Cat. No.: B094140
CAS No.: 18409-46-6
M. Wt: 110.11 g/mol
InChI Key: NDCAAPXLWRAESY-ZPUQHVIOSA-N
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Description

It belongs to the class of medium-chain aldehydes, characterized by a chain length containing between six and twelve carbon atoms . This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexa-2,4-dienedial can be synthesized through the oxidation of benzene using titanium dioxide (TiO2) as a photocatalyst . This method involves exposing benzene to ultraviolet light in the presence of TiO2, leading to the formation of this compound as one of the oxidation products.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the oxidation of benzene remains a viable route. The process can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields.

Chemical Reactions Analysis

Types of Reactions: Hexa-2,4-dienedial undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to corresponding alcohols or alkanes.

    Addition Reactions: The conjugated diene system allows for addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Addition Reactions: Reagents like hydrogen halides (HX) or halogens (X2) can be used under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, such as hexadienoic acid.

    Reduction: Alcohols, such as hexadienol.

    Addition Reactions: Halogenated compounds, such as 2,4-dihalohexane.

Scientific Research Applications

Hexa-2,4-dienedial has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexa-2,4-dienedial involves its reactivity with various biological molecules. The conjugated diene system allows it to participate in addition reactions with nucleophiles, such as amino acids and proteins. This reactivity can lead to the formation of adducts, which may modulate biological pathways and cellular functions .

Comparison with Similar Compounds

Hexa-2,4-dienedial can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique conjugated diene system and aldehyde functional groups make it a versatile compound in both synthetic and biological contexts. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its significance.

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6-8/h1-6H/b3-1+,4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCAAPXLWRAESY-ZPUQHVIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C=O)\C=C\C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878889
Record name E,E-2,4-Hexadienedial
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18409-46-6, 3249-28-3, 53042-85-6
Record name (2E,4E)-2,4-Hexadienedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muconaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexadienedial, (E,E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Hexadienedial, (2Z,4E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E,E-2,4-Hexadienedial
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexa-2,4-dienedial
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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